Mudanpioside H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mudanpioside H is typically isolated from the root bark of Paeonia suffruticosa through a series of extraction and purification processes. The root bark is first extracted using a chloroform-methanol mixture (1:1), followed by fractionation and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Paeonia suffruticosa root bark. The process includes solvent extraction, concentration, and purification steps to obtain the pure compound. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Mudanpioside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Mudanpioside H has a wide range of scientific research applications:
Mechanism of Action
Mudanpioside H exerts its effects through multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Mudanpioside H is unique among monoterpene glycosides due to its specific structural features and biological activities. Similar compounds include:
Paeoniflorin: Another monoterpene glycoside from Paeonia suffruticosa with anti-inflammatory and antioxidant properties.
Benzoyloxypaeoniflorin: Exhibits antioxidant activity and is structurally similar to this compound.
Galloyloxypaeoniflorin: Known for its antimicrobial activity, similar to this compound.
This compound stands out due to its broad spectrum of antimicrobial activity and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRIPCQQSUIDZ-HRCYFWENSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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